C.I. Pigment Red 23

Catalog No.
S587954
CAS No.
6471-49-4
M.F
C24H17N5O7
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Pigment Red 23

CAS Number

6471-49-4

Product Name

C.I. Pigment Red 23

IUPAC Name

3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide

Molecular Formula

C24H17N5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31)

InChI Key

SOFRHZUTPGJWAM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O

solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

1-(2-methoxy-5-nitrophenylazo)-2-hydroxy-3-(3-nitrophenylcarbamoyl)naphthalene, C.I. Pigment Red 23, Red 23

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O

C.I. Pigment Red 23, also known by its chemical name 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide, is a synthetic organic pigment characterized by its dark blue-red hue. It has a molecular formula of C24H17N5O7 and a molecular weight of approximately 487.42 g/mol. This pigment is primarily utilized in various applications such as paints, inks, plastics, and textiles due to its vibrant color and stability under certain conditions .

The pigment exhibits a light fastness rating of 5-6 (on a scale where higher values indicate better resistance to fading), which is relatively moderate compared to other pigments like C.I. Pigment Red 146, which has a light fastness of 5 . Its physical properties include a density of 1.47 g/cm³ and it appears as a red powder with slight yellowish undertones .

C.I. Pigment Red 23 may pose some safety hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation [].
  • Inhalation: Inhalation of dust particles may irritate the respiratory system [].
  • Incompatible Materials: Strong oxidizing agents should be avoided as they can increase the risk of fire or explosion.
  • Toxicity and carcinogenicity studies

    These studies investigate the potential health hazards of C.I. Pigment Red 23, such as cancer risk. You can find more information about these studies here: )

  • Material science research

    This research explores the properties of C.I. Pigment Red 23, such as its color fastness, transparency, and compatibility with other substances. This information is relevant for various applications, including the development of new pigments and inks.

  • Environmental science research

    This research investigates the potential environmental impact of C.I. Pigment Red 23, such as its persistence and degradation in the environment. This information is important for understanding the potential risks associated with the use and disposal of this pigment.

Typical of azo compounds, including:

  • Reduction Reactions: Azo compounds can be reduced to form amines, which may alter their color properties.
  • Hydrolysis: Under acidic or basic conditions, the azo bond may hydrolyze, leading to degradation.
  • Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the pigment structure.

These reactions can affect both the stability and the color properties of C.I. Pigment Red 23 in different environments .

Toxicological studies have indicated that C.I. Pigment Red 23 exhibits some biological activity that warrants attention. In animal studies, it has shown mutagenic effects in certain strains of Salmonella typhimurium, indicating potential genetic toxicity . Additionally, prolonged exposure has been linked to skin irritation and other adverse effects such as cyanosis and pronounced skin discoloration .

The compound's safety profile suggests that while it is widely used in industrial applications, caution should be exercised regarding its handling and exposure.

C.I. Pigment Red 23 is synthesized through several chemical processes involving naphthalene derivatives and nitrophenyl compounds. The general synthesis pathway includes:

  • Nitration: Naphthalene is nitrated to produce nitronaphthalenes.
  • Azo Coupling: The nitronaphthalenes are then coupled with diazotized aromatic amines to form the azo compound.
  • Hydroxylation: The resulting azo compound undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.

This multi-step synthesis allows for the production of high-purity pigment suitable for commercial use .

C.I. Pigment Red 23 is extensively used across various industries due to its vibrant color and stability:

  • Paints and Coatings: Used as a coloring agent in automotive paints and industrial coatings.
  • Inks: Commonly found in printing inks for textiles and packaging.
  • Plastics: Employed in coloring plastics for consumer goods.
  • Textiles: Utilized for dyeing fabrics due to its bright red hue.

Its versatility makes it a popular choice among manufacturers seeking reliable colorants .

Interaction studies on C.I. Pigment Red 23 have focused on its potential toxicological effects when exposed to biological systems. Research indicates that it can induce genetic mutations in specific bacterial strains and has been associated with skin sensitization reactions in humans . Furthermore, studies have shown that exposure can lead to hematological changes in animal models, suggesting systemic absorption and potential toxicity at high doses .

C.I. Pigment Red 23 shares similarities with several other pigments but stands out due to its unique structural features and performance characteristics. Below is a comparison with similar compounds:

Compound NameChemical FormulaLight FastnessUnique Features
C.I. Pigment Red 146C18H12N4O45Higher light fastness than PR23
C.I. Solvent Red 23C20H14N4O45Soluble in organic solvents
C.I. Naphthol Red BC16H12N2O6Bright red color with excellent fastness
C.I. Pigment Red 48:2C22H14N4O46Improved heat stability

C.I. Pigment Red 23 is particularly noted for its bluish-red shade and moderate light fastness compared to these alternatives, making it suitable for specific applications where such characteristics are desired .

C.I. Pigment Red 23 is a synthetic organic azo pigment characterized by its complex molecular architecture and distinctive red coloration [2]. The compound possesses the molecular formula C24H17N5O7 with a molecular weight of 487.42 grams per mole [2] [5]. The systematic chemical name is 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide, reflecting its intricate structural composition [2] [21].

The molecular structure exhibits a planar configuration typical of azo pigments, with the chromophore system extending across multiple aromatic rings [25]. The compound appears as a red to bluish-red powder with a melting point ranging from 330-340°C and a density of 1.47 grams per cubic centimeter [5] [21]. The pigment demonstrates extremely low water solubility at less than 0.1 grams per 100 milliliters at 22°C, which contributes to its excellent stability in aqueous environments [21] [23].

Functional Group Analysis

The molecular structure of C.I. Pigment Red 23 contains several critical functional groups that determine its chemical behavior and pigment properties [2] [21]. The central azo group (N=N) serves as the primary chromophore responsible for the characteristic red color through its extended conjugated system [8]. This azo linkage connects two aromatic ring systems, creating the basis for the pigment's optical properties.

Two nitro groups (N+[O-]) are present in the molecule, located at the para position on the methoxyphenyl ring and the meta position on the anilide ring [2] [21]. These electron-withdrawing groups significantly influence the electronic properties of the chromophore system and contribute to the overall stability of the pigment structure [4]. The nitro substituents also affect the compound's crystalline packing and intermolecular interactions.

A hydroxyl group (OH) positioned at the 3-position of the naphthalene ring participates in intramolecular hydrogen bonding, which stabilizes the molecular conformation and affects the crystal structure [25]. The amide group (NC=O) at the 2-position of the naphthalene ring forms additional hydrogen bonds that contribute to the pigment's insolubility and thermal stability [25]. A methoxy group (OCH3) attached to the phenyl ring influences the electronic distribution within the molecule and affects the precise color shade observed [21].

Table 1: Molecular Structure Details of C.I. Pigment Red 23

PropertyValue
Molecular FormulaC24H17N5O7
Molecular Weight487.42 g/mol
Chemical Name3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide
CAS Number6471-49-4
Color Index NumberC.I. 12355

Table 2: Functional Groups in C.I. Pigment Red 23

Functional GroupPosition in MoleculeRole in Pigment Properties
Azo group (N=N)Central linkage between aromatic ringsChromophore responsible for red color; key structural feature
Nitro groups (N+[O-])Para position on methoxyphenyl ring and meta position on anilide ringElectron-withdrawing groups affecting color properties and stability
Hydroxyl group (OH)Position 3 on naphthalene ringParticipates in hydrogen bonding; affects solubility and crystal packing
Amide group (NC=O)Position 2 on naphthalene ringForms hydrogen bonds; contributes to pigment stability and insolubility
Methoxy group (OCH3)Position 2 on phenyl ringInfluences electronic properties and color shade

Synthesis Pathways

The synthesis of C.I. Pigment Red 23 follows the classic azo pigment preparation methodology involving sequential diazotization and coupling reactions [10]. The manufacturing process requires precise control of reaction conditions to achieve optimal yields and product quality [6]. The starting materials include 2-methoxy-5-nitroaniline as the diazo component and 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide as the coupling component [10] [11].

Diazotization and Coupling Reactions

The diazotization reaction constitutes the initial step in the synthesis pathway, involving the conversion of 2-methoxy-5-nitroaniline to its corresponding diazonium salt [6] [10]. This transformation occurs under acidic conditions using hydrochloric acid and sodium nitrite at temperatures maintained between 0-5°C [6]. The low temperature requirement prevents premature decomposition of the thermally unstable diazonium intermediate [12].

The diazotization process typically requires 30-60 minutes for completion, with careful monitoring of the reaction mixture to ensure complete conversion of the amine precursor [6]. The pH must be maintained between 1-2 to facilitate efficient diazotization while preventing side reactions [12]. Excess sodium nitrite is often employed to drive the reaction to completion, followed by destruction of unreacted nitrite using sulfamic acid [6].

The coupling reaction represents the second critical step, where the freshly prepared diazonium salt reacts with the naphthalene-based coupling component [8] [10]. This electrophilic aromatic substitution occurs under alkaline conditions with pH maintained between 7.5-8.5 using sodium carbonate [6] [10]. The reaction temperature is carefully controlled at 10-15°C to optimize coupling efficiency while minimizing decomposition [10].

The coupling process requires 3-4 hours for completion, with the diazonium salt solution added dropwise over 15-30 minutes to the alkaline solution of the coupling component [6] [16]. This slow addition rate prevents localized high concentrations that could lead to undesired side reactions or improper coupling regioselectivity [16]. The formation of the azo bond results in the immediate appearance of the characteristic red coloration [10].

Table 3: Synthesis Pathways for C.I. Pigment Red 23

Synthesis StepReaction ConditionsKey Considerations
DiazotizationTemperature: 0-5°C, pH: 1-2, Time: 30-60 minMaintain low temperature to prevent diazonium salt decomposition
Coupling ReactionTemperature: 10-15°C, pH: 7.5-8.5, Time: 3-4 hoursSlow addition of diazonium salt to coupling component
pH AdjustmentAddition of sodium carbonate to maintain pH 7.5-8.5Careful pH control to ensure optimal coupling efficiency
FiltrationVacuum filtration to collect precipitated pigmentEfficient filtration to minimize product loss
WashingSequential washing with water, dilute acid, and water againThorough washing to remove impurities and unreacted materials
DryingDrying at 80-90°C for 8-12 hoursProper drying to achieve desired moisture content

Patent-Pioneered Preparative Methods

Several patent-protected methodologies have been developed to improve the synthesis and properties of C.I. Pigment Red 23 [11] [17]. Traditional batch processes represent the earliest commercial approaches, utilizing conventional stirred tank reactors for both diazotization and coupling steps [11]. These methods, while effective, often suffer from batch-to-batch variations and limited scalability [11].

Continuous flow processes have emerged as significant innovations in azo pigment manufacturing, offering improved consistency and reduced production costs [12]. These systems enable better control of reaction parameters through precise regulation of residence times, temperature profiles, and mixing conditions [12]. The continuous approach also facilitates easier scale-up from laboratory to industrial production volumes [12].

Microreactor technology represents a cutting-edge development in pigment synthesis, providing enhanced mixing efficiency and superior heat transfer characteristics [12] [17]. These systems enable precise control of reaction parameters at the microscale, resulting in improved yields and product quality [12]. The enhanced mixing in microreactors also allows for better control of particle size distribution and morphology [12].

Surface modification techniques have been patented as post-synthesis treatments to improve pigment dispersion properties [17] [26]. These methods involve the treatment of synthesized pigment particles with various surfactants or coupling agents to enhance compatibility with different application media [17]. Crystal engineering approaches focus on controlling the crystallization process to achieve specific particle sizes and morphologies for targeted applications [17].

Table 4: Patent-Pioneered Preparative Methods for C.I. Pigment Red 23

Method TypeKey InnovationAdvantages
Traditional Batch ProcessConventional diazotization and coupling in batch reactorsSimple equipment, well-established procedures
Continuous Flow ProcessContinuous diazotization and coupling for improved efficiencyBetter consistency, reduced batch-to-batch variation
Microreactor TechnologyUse of microreactors for precise control of reaction parametersEnhanced mixing, improved heat transfer, higher yields
Surface ModificationPost-synthesis treatment with surfactantsImproved dispersion properties, reduced agglomeration
Crystal EngineeringControl of crystal growth for specific particle morphologyTailored particle size and shape for specific applications

Process Optimization and Yield Enhancement

Process optimization for C.I. Pigment Red 23 synthesis focuses on maximizing yield while maintaining product quality and minimizing impurity formation [14] [22]. Temperature control represents one of the most critical parameters, as elevated temperatures during diazotization can lead to rapid decomposition of the diazonium salt, resulting in reduced yields and increased impurity levels [12] [14].

pH optimization throughout the synthesis process significantly impacts both yield and product purity [14] [22]. During diazotization, maintaining the pH between 1-2 ensures efficient conversion of the amine to the diazonium salt while preventing hydrolysis reactions [14]. The coupling step requires careful pH control between 7.5-8.5 to optimize the nucleophilic character of the coupling component while avoiding decomposition of the diazonium species [14].

Reaction time optimization involves balancing complete conversion against undesired side reactions [14]. Insufficient reaction time results in incomplete conversion and reduced yields, while excessive reaction times can lead to decomposition and impurity formation [14]. Optimal diazotization typically requires 30-60 minutes, while coupling reactions are completed in 3-4 hours under controlled conditions [14].

Stirring speed and mixing efficiency significantly influence particle size distribution and product morphology [14]. Optimal stirring speeds typically range from 200-300 rpm, providing adequate mixing without causing mechanical degradation of the forming pigment particles [14]. The addition rate of reactants also affects yield and product quality, with slow addition rates preventing localized high concentrations that can lead to undesired coupling products [14].

Solvent selection and concentration optimization impact both reaction efficiency and product isolation [14]. Aqueous systems are typically employed for both diazotization and coupling, with reactant concentrations maintained between 0.1-0.2 M to balance reaction rates with product solubility considerations [14]. Higher concentrations can lead to premature precipitation and incomplete reactions, while lower concentrations result in reduced production efficiency [14].

Table 5: Process Optimization for C.I. Pigment Red 23 Synthesis

ParameterOptimal RangeEffect on Yield
Temperature ControlDiazotization: 0-5°C; Coupling: 10-15°CHigher temperatures reduce yield due to diazonium decomposition
pH OptimizationDiazotization: 1-2; Coupling: 7.5-8.5Incorrect pH leads to side reactions and impurities
Reaction TimeDiazotization: 30-60 min; Coupling: 3-4 hoursInsufficient time: incomplete reaction; Excessive time: decomposition
Addition RateDiazonium salt addition over 15-30 minutesToo fast: localized high concentration causing side reactions
Stirring Speed200-300 rpmInsufficient: poor mixing; Excessive: mechanical degradation
ConcentrationReactants: 0.1-0.2 MToo dilute: slow reaction; Too concentrated: side reactions

Isomerism and Impurity Profiles

C.I. Pigment Red 23 exhibits several forms of isomerism that significantly impact its properties and commercial viability [15] [25]. Structural isomerism occurs primarily through different coupling positions on the naphthalene ring system, leading to regioisomers with distinct color properties and stability characteristics [15]. The preferred coupling position typically occurs at the 4-position of the naphthalene ring, adjacent to the hydroxyl group, due to the activating effect of this substituent [25].

Tautomeric isomerism represents another important structural consideration, with C.I. Pigment Red 23 capable of existing in both azo (N=N) and hydrazone (NH-N=) forms [15] [25]. The azo form generally predominates in the solid state due to extended conjugation and crystalline packing considerations [25]. However, the hydrazone tautomer may be present in solution or under specific environmental conditions, affecting the overall color properties and stability [25].

The presence of impurities significantly impacts the commercial value and application performance of C.I. Pigment Red 23 [15]. Common impurities include unreacted starting materials, primarily residual 2-methoxy-5-nitroaniline and the naphthalene coupling component [15]. These materials can affect color strength and introduce undesired hues into the final pigment product [15].

Coupling at undesired positions on the naphthalene ring system represents another significant impurity class [15]. These regioisomeric impurities typically exhibit different color properties and can substantially alter the overall shade and color performance of the pigment [15]. The formation of such impurities is minimized through careful control of coupling conditions, particularly pH and temperature [15].

Oxidation products formed during synthesis or storage constitute additional impurity sources [15]. These compounds typically result from aerial oxidation of the phenolic hydroxyl group or decomposition of the azo linkage under harsh conditions [15]. The formation of oxidation products is minimized through proper handling procedures and storage under inert atmospheres when necessary [15].

Analytical methods for impurity detection and quantification include high-performance liquid chromatography, ultraviolet-visible spectroscopy, and thin-layer chromatography [15] [19]. These techniques enable precise determination of impurity levels and facilitate quality control during commercial production [15]. Typical analytical specifications require impurity levels below 2-5% for commercial-grade pigment products [15].

Purification methods employed to remove impurities include recrystallization from appropriate solvents, pH-controlled precipitation, and sequential washing procedures [15]. Recrystallization typically utilizes polar organic solvents such as dimethyl sulfoxide or alcohols to selectively dissolve impurities while leaving the pure pigment as a crystalline residue [15]. pH-controlled precipitation exploits the different solubility characteristics of the pigment and impurities under varying pH conditions [15].

Table 6: Isomerism and Impurity Profiles of C.I. Pigment Red 23

CategoryDescriptionImpact on Properties
Structural IsomersPositional isomers due to different coupling positions on naphthalene ringAltered shade, crystallinity, and application performance
Tautomeric FormsAzo form (N=N) and hydrazone form (NH-N=) tautomerismDifferent color properties and stability characteristics
Common ImpuritiesUnreacted starting materials, coupling at undesired positions, oxidation productsReduced color strength, altered hue, decreased stability
Impurity DetectionHPLC analysis, UV-Vis spectroscopy, thin-layer chromatographyQuality control to ensure consistent product performance
Purification MethodsRecrystallization, washing with appropriate solvents, pH-controlled precipitationImproved color properties and application performance

Physical Description

C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992)
Liquid; WetSolid

XLogP3

5.6

Density

1.45 (NTP, 1992)

Melting Point

626 to 644 °F (exothermic) (NTP, 1992)

UNII

082H78U257

Other CAS

6471-49-4

Methods of Manufacturing

Coupling of 5-nitro-2-methoxyaniline with Naphthol AS-BS

General Manufacturing Information

Paint and coating manufacturing
Synthetic dye and pigment manufacturing
2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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